trans-R-138727MP

Description

Contextualization of trans-R-138727MP as a Key Metabolite of Prasugrel (B1678051)

This compound is the primary active metabolite of the prodrug prasugrel, a member of the thienopyridine class of medications. nih.govwikipedia.orgpatsnap.com Prasugrel itself is inactive and requires metabolic activation to exert its therapeutic effects. wikipedia.org Following oral administration, prasugrel is rapidly absorbed and undergoes extensive metabolism. patsnap.com The initial step involves hydrolysis by carboxylesterases in the intestine and liver, which converts prasugrel into an inactive thiolactone intermediate. wikipedia.orgtandfonline.com This intermediate is then further metabolized by cytochrome P450 (CYP) enzymes, predominantly CYP3A4 and CYP2B6, to form the active metabolite, R-138727. nih.govwikipedia.orgpatsnap.com

The formation of R-138727 is a critical step for the pharmacological activity of prasugrel. patsnap.com Research indicates that the conversion of prasugrel to its active metabolite is more efficient than that of another thienopyridine, clopidogrel, leading to a more potent and consistent antiplatelet effect. nih.govtandfonline.com Studies in rats and dogs have shown that the in vivo formation of the thiolactone and the active metabolite of prasugrel is significantly greater than that of clopidogrel. tandfonline.com

Significance of this compound in Contemporary Chemical Biology and Pharmacology

The significance of this compound lies in its role as the molecule responsible for the antiplatelet effects of prasugrel. nih.govpatsnap.com In the field of pharmacology, R-138727 is identified as an irreversible antagonist of the P2Y12 adenosine (B11128) diphosphate (B83284) (ADP) receptor on platelets. wikipedia.orgpatsnap.com By binding to this receptor, it blocks ADP-induced platelet activation and aggregation, which are key events in the formation of blood clots (thrombosis). patsnap.com

In chemical biology, the study of this compound provides insights into the structure-activity relationships of thienopyridine compounds and their interaction with the P2Y12 receptor. The irreversible nature of this binding means that the antiplatelet effect is sustained for the lifespan of the platelet, and restoration of normal platelet function requires the production of new platelets. patsnap.com This prolonged duration of action is a key area of investigation in the development of antiplatelet therapies. nih.gov The high protein binding of the active metabolite, estimated to be around 98% in human serum albumin, is another important characteristic studied. fda.gov

Overview of Principal Research Objectives and Methodologies Applied to this compound

Research concerning this compound focuses on several key areas. A primary objective is to understand its pharmacokinetic and pharmacodynamic profiles. nih.gov This includes studying its absorption, distribution, metabolism, and excretion to determine factors influencing its concentration and activity in the body. nih.govfda.gov Another major research goal is to elucidate the precise molecular mechanisms of its interaction with the P2Y12 receptor and the subsequent downstream signaling pathways that are inhibited. patsnap.com

A variety of research methodologies are employed to study this compound. Pharmacokinetic studies often utilize techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to measure the concentrations of prasugrel and its metabolites in biological fluids such as plasma. tandfonline.com Pharmacodynamic effects are assessed using methods like light transmission aggregometry, which measures the extent of platelet aggregation in response to ADP. nih.gov In vitro studies using isolated platelets or cell lines expressing the P2Y12 receptor are also common to investigate the compound's mechanism of action at a molecular level. fda.gov

Stereoisomeric Considerations: The Role of trans and cis Forms of R-138727MP in Research

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. chemistrystudent.com In the context of R-138727MP, geometric isomerism, specifically cis-trans isomerism, is a relevant consideration. Cis-trans isomers differ in the spatial arrangement of substituents around a double bond or a ring structure. savemyexams.comsolubilityofthings.com In the cis isomer, similar groups are on the same side, while in the trans isomer, they are on opposite sides. savemyexams.comlibretexts.orgyoutube.com This difference in spatial arrangement can lead to different physical and chemical properties. solubilityofthings.comyoutube.com

While the active metabolite is often referred to as R-138727, it can exist as both trans and cis isomers. Research and chemical suppliers often specify the trans isomer, "this compound," indicating its significance and potential difference in activity or stability compared to the cis form. scbt.comchemicea.com The focus on the trans isomer in research suggests it is either the more predominantly formed isomer during metabolism or the more pharmacologically active of the two. The rigid structure of these molecules, which prevents free rotation, makes these distinct isomeric forms stable and separable. chemistrystudent.com

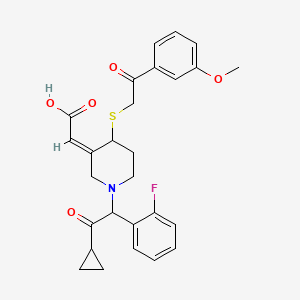

Structure

3D Structure

Properties

IUPAC Name |

(2Z)-2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-[2-(3-methoxyphenyl)-2-oxoethyl]sulfanylpiperidin-3-ylidene]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28FNO5S/c1-34-20-6-4-5-18(13-20)23(30)16-35-24-11-12-29(15-19(24)14-25(31)32)26(27(33)17-9-10-17)21-7-2-3-8-22(21)28/h2-8,13-14,17,24,26H,9-12,15-16H2,1H3,(H,31,32)/b19-14- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNPJXQKTFJGUSO-RGEXLXHISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)CSC2CCN(CC2=CC(=O)O)C(C3=CC=CC=C3F)C(=O)C4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)C(=O)CSC\2CCN(C/C2=C/C(=O)O)C(C3=CC=CC=C3F)C(=O)C4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28FNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40676127 | |

| Record name | (2Z)-(1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}piperidin-3-ylidene)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

497.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929211-64-3 | |

| Record name | (2Z)-(1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}piperidin-3-ylidene)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Stereochemical Control for Trans R 138727mp and Its Analogs

Advanced Synthetic Strategies for trans-R-138727MP

While a direct chemical synthesis for R-138727, the active metabolite of Prasugrel (B1678051), has been noted as challenging and not widely reported, biocatalytic approaches have shown promise. nih.gov These methods often suffer from low yields and complex purification protocols when using traditional systems like human liver microsomes. nih.gov

A more advanced strategy involves the use of unspecific peroxygenases (UPOs), which can mimic P450 enzyme reactions. nih.gov One reported biocatalytic synthesis employed a cascade reaction using porcine liver esterase (PLE) and a UPO from the fungus Marasmius rotula (MroUPO). This one-pot synthesis for the prasugrel active metabolite (PAM, R-138727) achieved a 44% yield. nih.gov The process involves the conversion of Prasugrel in a buffered system containing an organic solvent, an ascorbate, and the continuous addition of hydrogen peroxide. nih.gov

Table 1: Biocatalytic Synthesis of Prasugrel Active Metabolite (R-138727)

| Parameter | Condition |

|---|---|

| Enzymes | Porcine Liver Esterase (PLE), Marasmius rotula Unspecific Peroxygenase (MroUPO) |

| Substrate | Prasugrel |

| Reductant | Ascorbate |

| Oxidant | Hydrogen Peroxide (continuously added) |

| Solvent System | Acetone, Deionized Water, KPi Buffer (pH 7) |

| Yield | 44% |

Data sourced from a study on biocatalytic syntheses of thienopyridine metabolites. nih.gov

Stereoselective Synthesis Approaches for this compound

The bioactivity of R-138727 is highly dependent on its stereochemistry. The molecule has two chiral centers, leading to four possible stereoisomers: (R,S), (R,R), (S,S), and (S,R). medkoo.comnih.govnih.gov In vitro studies have demonstrated that the antiplatelet activity is largely attributed to the (R,S)-isomer, which is the most potent inhibitor of the P2Y12 receptor. medkoo.comnih.gov The (R)-configuration of the reactive thiol group is considered critical for its inhibitory activity. nih.gov

The stereoselective synthesis of specific isomers is crucial for developing more effective and targeted therapies. While detailed synthetic routes for individual isomers of R-138727 are not extensively published in the provided search results, the importance of stereoselectivity is consistently highlighted. nih.gov The synthesis of stereoisomerically pure compounds often involves chiral starting materials, asymmetric catalysts, or chiral resolution techniques to separate the desired isomer from a racemic or diastereomeric mixture. The development of such a synthesis for R-138727 would be a significant advancement, allowing for the production of the most active (R,S)-isomer.

Derivatization and Analog Generation for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For P2Y12 receptor antagonists like R-138727, SAR studies help in designing new analogs with improved potency, selectivity, or pharmacokinetic properties. nih.govacs.org

The exploration of the P2Y receptor family has led to the identification of various chemical structures that can act as antagonists. nih.gov For the P2Y12 receptor, thienopyridines like Prasugrel represent a key class of prodrugs. nih.gov The active metabolite, R-138727, irreversibly binds to cysteine residues (C97 and C175) on the P2Y12 receptor. acs.org

Derivatization of R-138727 would involve modifying its core structure to probe interactions with the receptor. This could include altering the cyclopropyl (B3062369) group, the 2-fluorophenyl moiety, or the acetic acid side chain. clearsynth.com By synthesizing and testing these analogs, researchers can map the pharmacophore and identify key structural features required for potent P2Y12 inhibition. Homology modeling of the P2Y12 receptor, often based on the crystal structure of related GPCRs like the A2A adenosine (B11128) receptor, can guide the rational design of new derivatives. acs.org

Challenges in the Enantioselective and Diastereoselective Synthesis of R-138727MP

An effective enantioselective and diastereoselective synthesis must address the formation of two distinct chiral centers in a controlled manner. This requires sophisticated synthetic strategies, potentially involving:

Chiral Pool Synthesis: Utilizing readily available chiral starting materials.

Asymmetric Catalysis: Employing chiral catalysts to induce stereoselectivity in key bond-forming reactions.

Diastereoselective Reactions: Controlling the relative stereochemistry between the two chiral centers.

The lack of a reported de novo chemical synthesis for R-138727 underscores the difficulty of achieving this stereochemical control. nih.gov Biocatalytic methods, while offering a degree of stereoselectivity, can be limited by enzyme availability, substrate scope, and reaction conditions. nih.gov Overcoming these challenges is a key objective for chemists working to provide a scalable and efficient supply of the most active stereoisomer of R-138727.

Principles of Green Chemistry in the Development of this compound Synthetic Routes

Green chemistry, or sustainable chemistry, focuses on designing chemical processes that minimize the use and generation of hazardous substances. researchgate.netmdpi.com The application of its twelve principles is increasingly important in the pharmaceutical industry to reduce environmental impact and improve process efficiency. acs.orgjocpr.com

For a complex molecule like this compound, incorporating green chemistry principles into its synthetic route would involve several considerations:

Atom Economy: Designing reactions that maximize the incorporation of all reactant atoms into the final product, thus minimizing waste. acs.org

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, supercritical CO2, or bio-based solvents. mdpi.comjocpr.com Biocatalytic syntheses, which are often conducted in aqueous media, align well with this principle. nih.govacs.org

Catalysis: Utilizing catalytic reagents, especially highly selective biocatalysts (enzymes), over stoichiometric reagents to reduce waste and improve reaction efficiency. acs.org The UPO-based synthesis of R-138727 is a prime example of this approach. nih.gov

Reduction of Derivatives: Avoiding unnecessary protection and deprotection steps, which add to the step count and generate waste. acs.org The specificity of enzymes can often circumvent the need for protecting groups. acs.org

Developing a fully "green" synthesis for this compound would require a holistic approach, from the choice of starting materials to the final purification steps, aiming for a process that is not only efficient and selective but also environmentally benign.

Molecular Mechanisms and Biological Targets of Trans R 138727mp

Elucidation of the Primary Mechanism of Action for trans-R-138727MP

The primary mechanism of action for this compound is centered on its role as the active metabolite of the prodrug Prasugrel (B1678051). Prasugrel undergoes metabolism by esterases to an inactive thiolactone (R-95913), which is then further metabolized by cytochrome P450 enzymes to form the active thiol metabolite, R-138727. researchgate.net This active metabolite, R-138727, is an irreversible antagonist of the platelet P2Y12 receptor. medchemexpress.com

The P2Y12 receptor is a G protein-coupled receptor found on the surface of platelets that binds to adenosine (B11128) diphosphate (B83284) (ADP). mdpi.com The binding of ADP to the P2Y12 receptor is a critical step in amplifying platelet activation and aggregation, which are key processes in thrombosis. mdpi.com By irreversibly binding to the P2Y12 receptor, R-138727 blocks the action of ADP, thereby inhibiting platelet aggregation. medchemexpress.comnih.gov

Studies have shown that R-138727 stereoselectively inhibits human platelet aggregation induced by ADP. medchemexpress.com The irreversible nature of this inhibition means that the effect lasts for the lifespan of the affected platelets. nih.gov

Investigation of Fatty Acid Amide Hydrolase (FAAH) Inhibition by R-138727MP

While the primary target of R-138727 is the P2Y12 receptor, some research has explored its potential interaction with other enzymes, including fatty acid amide hydrolase (FAAH). FAAH is an enzyme responsible for the degradation of fatty acid amides, such as the endocannabinoid anandamide (B1667382). rcsb.org Inhibition of FAAH has been investigated as a therapeutic strategy for various conditions, including pain, anxiety, and inflammatory disorders. rcsb.orgnih.govnih.gov

One source suggests that a related compound, cis-R-138727MP, was found to inhibit the activity of FAAH in experimental settings. However, comprehensive studies specifically detailing the potent and selective inhibition of FAAH by this compound are not widely available in the provided search results. The primary focus of the existing literature remains on its P2Y12 receptor antagonism. medchemexpress.comnih.govahajournals.orgphysiology.org

It is important to note that FAAH inhibitors are being explored for their therapeutic potential in various neurological and inflammatory conditions. nih.govnih.gov The discovery of noncovalent FAAH inhibitors has opened new avenues for modulating the activity of this enzyme. rcsb.org

Modulation of P2Y12 Receptors by R-138727 and Related Metabolites

R-138727, the active metabolite of Prasugrel, potently and irreversibly inhibits the human P2Y12 receptor. nih.gov This inhibition is highly specific. The mechanism involves the interaction of R-138727 with specific cysteine residues on the P2Y12 receptor. Research has identified that R-138727 interacts with cysteine 97, located in the third transmembrane region, and cysteine 175, found in the second extracellular loop of the receptor. nih.gov These two cysteine residues are thought to form a disulfide bridge in the native receptor, and the interaction with R-138727 at this site is crucial for its inhibitory action. nih.gov

The inhibitory effect of R-138727 on the P2Y12 receptor has several downstream consequences on platelet function. By blocking the P2Y12 receptor, R-138727 prevents the ADP-mediated decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. mdpi.com Maintaining higher cAMP levels keeps platelets in a less reactive state. Furthermore, R-138727 has been shown to completely inhibit agonist-induced Ca2+ mobilization in platelets. mdpi.com

Beyond platelets, the P2Y12 receptor is also expressed in other cell types, such as vascular smooth muscle cells (SMCs). ahajournals.orgphysiology.org In human SMCs, the P2Y12 antagonist R-138727 has been shown to prevent the reduction of cAMP levels induced by the P2Y agonist 2-MeSADP. ahajournals.org It also inhibited the upregulation of monocyte chemoattractant protein-1 (MCP-1) and subsequent monocyte adhesion induced by ADP in vascular smooth muscle cells. physiology.org This suggests that R-138727 may have anti-inflammatory effects independent of its antiplatelet activity. ahajournals.orgphysiology.org

| Agonist/Condition | Cell Type | Effect of R-138727 | Reference |

| ADP | Platelets | Inhibits aggregation | medchemexpress.com |

| Agonist-induced | Platelets | Inhibits Ca2+ mobilization | mdpi.com |

| 2-MeSADP (in thrombin-pretreated cells) | Human Vascular SMCs | Prevents decrease in cAMP levels | ahajournals.org |

| 2-MeSADP (in thrombin-pretreated cells) | Human Vascular SMCs | Prevents increased IL-6 mRNA expression | ahajournals.org |

| ADP | Rat Vascular SMCs | Inhibits MCP-1 mRNA and protein upregulation | physiology.org |

| ADP | Rat Vascular SMCs | Inhibits JNK activation | physiology.org |

| ADP | Rat Vascular SMCs | Inhibits NF-κB pathway activation | physiology.org |

Identification and Validation of Additional Molecular Targets for this compound

Protein-ligand interaction profiling is a computational method used to identify and characterize the non-covalent interactions between a ligand and its protein target. mdpi.comnih.govvolkamerlab.org This technique is crucial for understanding the molecular basis of a drug's mechanism of action and for identifying potential off-target effects. mdpi.comnih.gov Tools like the Protein-Ligand Interaction Profiler (PLIP) can automatically detect various types of interactions, including hydrogen bonds, hydrophobic contacts, and salt bridges. nih.govnih.gov

While the primary interaction of R-138727 with the P2Y12 receptor has been well-characterized, a comprehensive protein-ligand interaction profile of this compound against a broad panel of proteins is not detailed in the provided search results. Such a study would be valuable to systematically identify other potential binding partners and to understand the full spectrum of its biological activity. The interaction profile is essentially a fingerprint of the protein-ligand complex, detailing the specific molecular interactions. mdpi.com

Cellular pathway analysis is a powerful approach to understand the broader biological consequences of a drug's action by examining its impact on entire signaling or metabolic pathways. nih.govunipi.itreactome.orggenome.jp Given that R-138727 inhibits the P2Y12 receptor, it is expected to perturb pathways downstream of this receptor.

In platelets, the inhibition of the P2Y12 receptor by R-138727 directly impacts the cAMP signaling pathway, leading to its upregulation. mdpi.com In vascular smooth muscle cells, R-138727 has been shown to interfere with inflammatory pathways. For instance, it inhibits the ADP-induced activation of the JNK (c-Jun NH2-terminal kinase) and NF-κB (nuclear factor-κB) signaling pathways, which are critical for the expression of the pro-inflammatory chemokine MCP-1. physiology.org

A systematic single-cell pathway analysis of cells treated with this compound would provide a more comprehensive understanding of its effects on various cellular processes. nih.gov This type of analysis can reveal alterations in cellular processes and identify regulatory networks affected by the compound. nih.govunipi.it However, based on the current search results, a broad, systematic pathway analysis for this compound has not been extensively reported. The known perturbations are largely confined to the pathways directly linked to its primary target, the P2Y12 receptor.

Pre Clinical Pharmacological and Biological Activities of Trans R 138727mp

In Vitro Cellular Models for Studying trans-R-138727MP Activity

The anti-inflammatory potential of R-138727, the active metabolite of prasugrel (B1678051), has been investigated in in vitro settings. Studies have shown that R-138727 can inhibit agonist-stimulated expression of platelet P-selectin, platelet-polymorphonuclear leukocytes (PMN) and platelet-monocyte (MN) adhesion, and platelet-dependent Mac-1 expression in leukocytes. These actions suggest a mechanism by which the compound may curb platelet-mediated inflammatory responses.

A derivative, cis-R-138727MP, has also been noted for its anti-inflammatory effects. The primary mechanism is linked to its function as an irreversible inhibitor of the P2Y12 receptor on platelets, which plays a crucial role in platelet activation and aggregation, processes that are intertwined with inflammation. medchemexpress.com

Pre-clinical evaluations have suggested that a derivative of a prasugrel metabolite, cis-R-138727MP, exhibits anticancer properties. Specifically, it has been reported to inhibit the growth of several types of cancer cells, including those of breast cancer and glioblastoma.

While direct studies on this compound are limited in the public domain, the broader context of prasugrel and cancer has been a subject of discussion. Some analyses of clinical trial data for prasugrel have raised questions about a potential association with an increased risk of new or worsening cancers, particularly in the colon and lung. nih.govmedscape.com However, this association remains uncertain and is a topic of ongoing scientific discussion, with some suggesting that the observation could be due to ascertainment bias, where increased bleeding events in patients on prasugrel may lead to more frequent cancer diagnoses. medscape.com It is important to note that these discussions revolve around the prodrug prasugrel and not specifically the anticancer activity of its metabolite in isolated cancer cell lines.

Table 1: Reported Anticancer Activity of a Prasugrel Metabolite Derivative

| Cell Line Type | Reported Effect |

|---|---|

| Breast Cancer | Inhibition of cell growth |

The primary and well-documented enzymatic target of R-138727 is the P2Y12 receptor, to which it binds irreversibly, leading to the inhibition of ADP-mediated platelet activation and aggregation. medchemexpress.com

In addition to its effects on the P2Y12 receptor, a derivative, cis-R-138727MP, has been reported to inhibit the activity of fatty acid amide hydrolase (FAAH). FAAH is the primary enzyme responsible for the degradation of endocannabinoids, and its inhibition is a therapeutic strategy being explored for various conditions, including pain and inflammatory diseases. nih.gov

Anticancer Activity of this compound in Specific Cell Lines (e.g., breast cancer, glioblastoma)

In Vivo Animal Models for Mechanistic and Efficacy Studies of this compound

The anti-inflammatory properties of a prasugrel metabolite derivative have been observed in in vivo models. Specifically, cis-R-138727MP was found to have anti-inflammatory effects in a mouse model of colitis. This finding aligns with the compound's known ability to interfere with platelet-leukocyte interactions, which are key components of the inflammatory cascade in conditions like colitis.

The pharmacokinetic (PK) and pharmacodynamic (PD) profiles of R-138727, the active metabolite of prasugrel, have been characterized in pre-clinical species. Following oral administration of prasugrel, it is rapidly and extensively metabolized to R-138727.

The PK of R-138727 is characterized by rapid absorption, with peak plasma concentrations reached quickly. The pharmacokinetics have been found to be linear and dose-proportional in healthy volunteers. The median plasma half-life of the active metabolite is approximately 4 hours. medchemexpress.com

The pharmacodynamic effect of R-138727 is a potent and selective blockade of the P2Y12 receptor, leading to a dose-dependent inhibition of platelet aggregation. medchemexpress.com The onset of this antiplatelet action is rapid, occurring within 30 minutes of administration, and a steady state of platelet inhibition is achieved within 3 days of consistent dosing. medchemexpress.com Studies have shown that the inhibition of platelet aggregation by prasugrel, and therefore by its active metabolite R-138727, is more rapid and potent on a weight-adjusted basis compared to other thienopyridine antiplatelet agents. medchemexpress.com

Table 2: Summary of Pharmacokinetic Parameters of R-138727 in Pre-clinical Studies

| Parameter | Value/Observation |

|---|---|

| Time to Peak Plasma Concentration (Tmax) | ~30 minutes medchemexpress.com |

| Half-life (t1/2) | ~4 hours (median) medchemexpress.com |

| Dose Proportionality | Linear and dose-proportional pharmacokinetics in healthy volunteers medchemexpress.com |

| Onset of Action | Within 30 minutes medchemexpress.com |

Assessment of Biological Efficacy and Target Engagement in Established Disease Models

The primary active metabolite of the prodrug Prasugrel, R-138727, has been evaluated in non-human primate models of acute ischemic stroke to determine its biological efficacy and target engagement. researchgate.net In these preclinical studies, R-138727 demonstrated a significant therapeutic effect. researchgate.net

In a model of middle cerebral artery occlusion (MCAO) in non-human primates, administration of R-138727 one hour after the induction of the occlusion led to a significant increase in the total patency rate of the middle cerebral artery. researchgate.net This demonstrates the compound's ability to counteract the thrombotic events central to this stroke model.

Target engagement was confirmed through the observation of a profound inhibition of platelet-leukocyte interactions and thrombo-inflammatory processes. researchgate.net The administration of a single intravenous dose of R-138727 resulted in significant and sustained dose-related effects on platelets for up to 24 hours. researchgate.net

Table 1: Biological Efficacy of R-138727 in a Non-Human Primate Model of Acute Ischemic Stroke

| Efficacy Parameter | Outcome | Statistical Significance |

|---|---|---|

| MCA Patency Rate | Increased total patency 1h after dosing | p = 0.0114 |

| Total Ischemic Infarction Volume | Significantly reduced | p = 0.0147 |

| Basal Ganglia Infarction | Significantly reduced | p = 0.0028 |

| White Matter Infarction | Significantly reduced | p = 0.0393 |

| Hemorrhagic Infarction | Significantly reduced | p = 0.0235 |

| Overall Neurological Deficits | Significantly reduced | p = 0.0019 |

| Consciousness | Improved | p = 0.0042 |

| Sensory System | Improved | p = 0.0045 |

| Motor System | Improved | p = 0.0079 |

| Musculoskeletal Coordination | Improved | p = 0.0082 |

Comparative Biological Activity Profiles of trans- and cis-R-138727MP Isomers

The active metabolite of Prasugrel, R-138727, possesses two chiral centers, resulting in four stereoisomers: (R,S), (R,R), (S,S), and (S,R). thieme-connect.com The designation of trans and cis relates to the diastereomeric pairs of these isomers. The biological activity of these isomers has been shown to be stereoselective, with a clear hierarchy of potency in inhibiting the P2Y12 receptor and subsequent platelet aggregation. thieme-connect.com

The trans-isomer, specifically the (R,S)-isomer, is the most potent inhibitor of ADP-induced platelet aggregation. thieme-connect.com The (R,R)-isomer also contributes to the antiplatelet activity, though to a lesser extent than the (R,S)-isomer. thieme-connect.com The antiplatelet activities of R-138727 are largely dependent on its (R,S)-isomer, highlighting that the (R)-configuration of the reactive thiol group is critical for its inhibitory activities on the P2Y12 receptor and platelets. thieme-connect.com

In functional assays using washed human platelets, the different isomers and their mixtures demonstrated a distinct rank order of potency for inhibiting ADP-induced platelet aggregation. thieme-connect.com The mixture R-99224, containing the (R,S)- and (S,R)-isomers, was found to be more potent than the complete mixture of all four isomers (R-138727), which in turn was significantly more potent than the mixture R-100364, containing the (R,R)- and (S,S)-isomers. thieme-connect.com This stereoselective inhibition was also observed in receptor-binding assays. thieme-connect.com

Table 2: Comparative Potency of R-138727 Isomers in Inhibiting Platelet Aggregation

| Isomer/Mixture | Composition | Relative Potency |

|---|---|---|

| R-99224 | (R,S)- and (S,R)-isomers | Most Potent |

| R-138727 | (R,S)-, (R,R)-, (S,S)-, (S,R)-isomers | Intermediate Potency |

| R-100364 | (R,R)- and (S,S)-isomers | Least Potent |

| (R,S)-isomer | Single Isomer | Identified as the most potent single isomer |

| (R,R)-isomer | Single Isomer | Potent, but less so than the (R,S)-isomer |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Trans R 138727mp

Rational Design Principles for trans-R-138727MP Analogs Based on Biological Activities

Rational drug design aims to create new molecules with desired biological activities based on the knowledge of the biological target and the interactions of a lead compound. nih.gov For this compound, an active metabolite that inhibits the P2Y12 receptor, the design of analogs is guided by principles aimed at enhancing potency, selectivity, and pharmacokinetic properties.

Key principles in the rational design of analogs include:

Bioisosteric Replacement: This involves substituting a functional group in the lead molecule with another group that has similar physical or chemical properties, with the goal of improving the compound's biological activity or reducing its toxicity. For instance, modifications to the thiolactone ring of the inactive precursor to this compound could influence the rate of its metabolic activation.

Substituent Modification: Altering substituents on the aromatic rings of the molecule can significantly impact its interaction with the target receptor. These modifications can affect the electronic and steric properties of the molecule, thereby influencing binding affinity and selectivity. For example, the position and nature of substituents on the phenyl rings can be varied to probe the binding pocket of the P2Y12 receptor.

Conformational Constraint: Introducing rigid elements or cyclic structures into a flexible molecule can lock it into a bioactive conformation, potentially increasing its affinity for the target. This strategy can also improve metabolic stability. In the case of this compound, constraining the flexible side chain could lead to more potent P2Y12 inhibition.

The process of rational design is often iterative, involving cycles of design, synthesis, and biological testing to refine the molecular structure and achieve the desired therapeutic profile. nih.govnih.gov

Impact of Stereoisomery (trans/cis) on the Activity, Selectivity, and Potency of R-138727MP

Stereoisomerism, the arrangement of atoms in three-dimensional space, plays a crucial role in the biological activity of many drugs, as biological macromolecules like receptors and enzymes are chiral. biomedgrid.com The designation "trans" in this compound refers to the relative orientation of substituents across a double bond or a ring structure within the molecule. The corresponding "cis" isomer would have a different spatial arrangement.

The biological activity of stereoisomers can differ significantly. biomedgrid.comresearchgate.net One isomer may exhibit high affinity and efficacy at a particular receptor, while the other may be less active or even inactive. drugdesign.org This is because the specific three-dimensional shape of a molecule determines how well it fits into the binding site of its biological target.

For R-138727MP, the trans isomer is the biologically active form responsible for the antiplatelet effect. The cis isomer, on the other hand, is considered to be significantly less potent or inactive. This difference in activity underscores the importance of stereochemistry in the drug's mechanism of action. The precise geometry of the trans isomer allows for optimal interaction with the P2Y12 receptor, leading to effective inhibition of platelet aggregation.

Studies have shown that the ratio of the four stereoisomers of R-138727 remained constant under various storage conditions, indicating their stability. researchgate.net This stereochemical stability is important for ensuring consistent pharmacological activity.

Table 1: Hypothetical Comparison of trans and cis Isomers of R-138727MP

| Feature | This compound | cis-R-138727MP |

| P2Y12 Receptor Binding Affinity | High | Low to negligible |

| Platelet Aggregation Inhibition | Potent | Weak to inactive |

| Biological Activity | Active Metabolite | Inactive or significantly less active isomer |

Computational Approaches to SAR/SPR of this compound Analogs (e.g., Molecular Docking, QSAR)

Computational methods are invaluable tools in modern drug discovery, accelerating the process of identifying and optimizing lead compounds. mdpi.comnih.gov

Molecular Docking: This technique predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, such as a protein receptor. researchgate.netmdpi.com For this compound analogs, docking studies can be used to visualize how different structural modifications might affect the binding to the P2Y12 receptor. academie-sciences.fr By analyzing the predicted binding poses and interactions (e.g., hydrogen bonds, hydrophobic interactions), researchers can prioritize the synthesis of analogs that are most likely to have improved affinity. biorxiv.orgarxiv.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models are developed by analyzing a dataset of compounds with known activities and identifying molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that correlate with the observed activity. mdpi.com Once a predictive QSAR model is established, it can be used to estimate the activity of newly designed, unsynthesized analogs, thereby guiding the selection of the most promising candidates for synthesis and testing. nih.gov

These computational approaches help to refine the understanding of SAR and SPR, enabling a more targeted and efficient drug design process. mdpi.comlamarr-institute.org

Experimental Methodologies for High-Throughput Profiling of SAR/SPR in the R-138727MP Chemical Series

To efficiently evaluate the large number of analogs generated during a drug discovery program, high-throughput screening (HTS) methodologies are employed. nih.gov These methods allow for the rapid assessment of the biological activity and physicochemical properties of many compounds in parallel.

For the R-138727MP chemical series, HTS assays would be crucial for profiling SAR and SPR. Key experimental methodologies include:

High-Throughput Screening (HTS) for Biological Activity: Automated assays can be developed to measure the P2Y12 receptor binding affinity or the inhibition of platelet aggregation for a large library of R-138727MP analogs. These assays are typically performed in microplate formats, allowing for the simultaneous testing of hundreds or thousands of compounds. nih.gov

High-Throughput Physicochemical Profiling: Automated systems can rapidly measure key physicochemical properties such as solubility, lipophilicity (logP), and metabolic stability. This data is essential for understanding the SPR of the chemical series and for identifying compounds with favorable drug-like properties.

High-Throughput Crystallography: While more resource-intensive, high-throughput protein crystallography can be used to determine the three-dimensional structures of multiple analogs bound to the P2Y12 receptor. nih.gov This provides direct structural insights into the SAR and can guide further rational design efforts.

The data generated from these high-throughput methods provides a comprehensive overview of the SAR and SPR landscape for the R-138727MP chemical series, facilitating the identification of optimized drug candidates. rsc.org

Advanced Analytical Methodologies for Research on Trans R 138727mp in Biological Systems

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the Quantification of R-138727 and its Metabolites in Biological Matrices

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the cornerstone for the quantitative analysis of R-138727, the active metabolite of prasugrel (B1678051), and its other metabolites in various biological matrices, most notably human plasma. nih.govnih.govoup.com This technique offers unparalleled sensitivity and selectivity, which are crucial for detecting the low concentrations of these analytes and distinguishing them from endogenous components. nih.gov

Several robust LC-MS/MS methods have been developed and validated for the determination of R-138727. nih.govresearchgate.net A key challenge in the analysis of R-138727 is the inherent instability of its thiol group, which requires a stabilization step through derivatization. nih.govresearchgate.net A common derivatization agent used is 2-bromo-3'-methoxyacetophenone or N-ethyl maleimide, which reacts with the thiol group to form a stable derivative that can be readily analyzed. nih.govresearchgate.net

The chromatographic separation is typically achieved on a reverse-phase C18 column with a mobile phase consisting of an organic solvent like acetonitrile (B52724) and an aqueous buffer, often containing ammonium (B1175870) formate, run under isocratic or gradient elution. nih.govresearchgate.netresearchgate.net The detection is performed using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor ion to product ion transition for the analyte and the internal standard. nih.govresearchgate.net

For instance, one validated method utilized the [M+H]+ ions, with transitions of m/z 498.3→206.0 for the R-138727 derivative and m/z 248.2→130.1 for the internal standard, emtricitabine. nih.govresearchgate.net Such methods have demonstrated excellent linearity over a wide dynamic range, typically from 0.2 to 120 ng/mL, with a lower limit of quantification (LLOQ) as low as 0.2 ng/mL. nih.govresearchgate.net The precision and accuracy of these assays are well within the accepted regulatory limits, making them suitable for pharmacokinetic and bioequivalence studies. nih.govnih.govresearchgate.net

Interactive Data Table: Exemplary LC-MS/MS Method Parameters for R-138727 Analysis

| Parameter | Value |

| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Analyte | R-138727 (active metabolite of Prasugrel) |

| Biological Matrix | Human Plasma |

| Pre-analytical Step | Derivatization of thiol group (e.g., with N-ethyl maleimide) |

| Extraction Method | Solid Phase Extraction or Liquid-Liquid Extraction |

| Chromatographic Column | Reverse Phase C18 |

| Mobile Phase | Acetonitrile and Ammonium Formate Buffer |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Linear Range (example) | 0.2 - 120 ng/mL nih.govresearchgate.net |

| LLOQ (example) | 0.2 ng/mL nih.govresearchgate.net |

| Internal Standard (example) | Emtricitabine or Trandolapril nih.govresearchgate.netresearchgate.net |

Spectroscopic Techniques for Investigating Molecular Interactions of trans-R-138727MP (e.g., NMR, Fluorescence Spectroscopy)

While specific spectroscopic studies on this compound are not extensively documented in publicly available literature, the principles of Nuclear Magnetic Resonance (NMR) and fluorescence spectroscopy are highly applicable for elucidating its molecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural characterization of small molecules and for studying their interactions with biological macromolecules. irbm.comarkat-usa.org For a compound like this compound, which is a derivative of a thieno[3,2-c]pyridine, NMR would be instrumental in confirming its structure. ontosight.ai Techniques such as 1H and 13C NMR would provide detailed information about the chemical environment of each atom in the molecule. arkat-usa.orgmdpi.comresearchgate.net

In the context of molecular interactions, ligand-observed NMR experiments could be employed to study the binding of this compound to its potential biological targets. nih.gov Changes in the chemical shifts, line broadening, or the observation of transferred nuclear Overhauser effects (trNOE) upon the addition of a target protein can provide evidence of binding and information about the binding interface.

Biophysical Methods for Characterizing Target Binding and Conformational Changes Induced by this compound

A variety of biophysical methods are available to characterize the binding of small molecules to their protein targets and to investigate any subsequent conformational changes. acs.orgresearchgate.netnih.gov These techniques are crucial for understanding the mechanism of action of pharmacologically active compounds.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) changes. acs.orgresearchgate.net This technique is considered the gold standard for characterizing binding thermodynamics and does not require labeling of the interacting molecules.

Surface Plasmon Resonance (SPR): SPR is a real-time, label-free optical sensing technique that can be used to study the kinetics of molecular interactions. irbm.comnih.gov In an SPR experiment, the target protein is immobilized on a sensor chip, and the binding of the small molecule, such as this compound, is detected as a change in the refractive index at the sensor surface. This allows for the determination of association (ka) and dissociation (kd) rate constants, from which the binding affinity (Kd) can be calculated.

Microscale Thermophoresis (MST): MST is a powerful and versatile biophysical technique that measures the directed movement of molecules in a microscopic temperature gradient. nih.gov The binding of a ligand to a fluorescently labeled protein alters its size, charge, or hydration shell, which in turn changes its thermophoretic movement. nih.gov This allows for the quantitative determination of binding affinity in solution with low sample consumption. nih.gov

Development of Robust Bioanalytical Assays for Studying this compound in Complex Research Samples

The development of robust and reliable bioanalytical assays is a prerequisite for studying the pharmacokinetics and metabolic profile of this compound in complex biological samples such as plasma, urine, or tissue homogenates. nih.govoup.com The principles applied to the successful assays for R-138727 can be adapted for this compound.

A robust bioanalytical assay should be validated for several key parameters to ensure its reliability, including:

Specificity and Selectivity: The ability to unequivocally measure the analyte in the presence of other components, including its isomers, metabolites, and endogenous matrix components. nih.gov

Sensitivity: The assay should have a sufficiently low limit of quantification (LLOQ) to measure the expected concentrations of the analyte in the biological samples. nih.govresearchgate.net

Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively. nih.govnih.govresearchgate.net

Recovery: The efficiency of the extraction process in recovering the analyte from the biological matrix.

Matrix Effect: The influence of the biological matrix on the ionization and detection of the analyte. researchgate.net

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions. researchgate.net

LC-MS/MS-based assays are the preferred platform for developing such robust methods due to their inherent specificity and sensitivity. nih.govnih.govresearchgate.net The use of stable isotope-labeled internal standards, such as Prasugrel Metabolite Derivative-13C-d3 (trans R-138727MP), can significantly improve the accuracy and precision of the assay by compensating for variability in sample processing and instrument response. clearsynth.com

Interactive Data Table: Key Validation Parameters for a Robust Bioanalytical Assay

| Validation Parameter | Description | Typical Acceptance Criteria |

| Specificity/Selectivity | No significant interference at the retention time of the analyte and internal standard. | Response of interfering peaks <20% of LLOQ for analyte and <5% for internal standard. |

| Linearity | The relationship between concentration and instrument response. | Correlation coefficient (r²) ≥ 0.99. |

| Lower Limit of Quantification (LLOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Accuracy within ±20% and precision (CV) ≤ 20%. |

| Accuracy | Closeness of mean test results to the true concentration. | Within ±15% of the nominal value (except at LLOQ). |

| Precision (Intra- and Inter-day) | The closeness of agreement among a series of measurements. | Coefficient of Variation (CV) ≤ 15% (except at LLOQ). |

| Stability | Analyte stability under various conditions (freeze-thaw, short-term, long-term, post-preparative). | Concentration change within ±15% of the nominal concentration. |

Computational and Theoretical Studies on Trans R 138727mp

Molecular Dynamics Simulations of trans-R-138727MP with its Biological Targets and Binding Sites

Molecular dynamics (MD) simulations are powerful computational techniques used to study the physical movements of atoms and molecules over time. nih.gov These simulations have been instrumental in understanding the interaction between this compound and its primary biological target, the P2Y12 receptor, a key player in platelet activation and aggregation. helsinki.fi

MD simulations, often starting with a protein structure from the Protein Data Bank (PDB), can reveal the dynamic nature of the binding pocket and how the ligand, this compound, settles into its most stable binding pose. mdpi.com These simulations can highlight crucial interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for the antagonist effect. For instance, studies on related neurokinin-1 (NK1) receptor antagonists have shown that specific amino acid residues, like GLN 165, are critical for binding. nih.gov By analyzing the number and duration of hydrogen bonds formed between the drug and the receptor, researchers can gain insights into the binding affinity and stability of the complex. scielo.org.za

Furthermore, MD simulations can help identify and characterize the binding sites of drug targets. nih.gov In the case of G-protein coupled receptors (GPCRs) like the P2Y12 receptor, homology modeling based on known structures, such as rhodopsin, can be used to generate a model of the receptor for simulation studies. acs.org These models, refined with ligand information, provide a platform for understanding how this compound interacts with the receptor at an atomic level. acs.org

| Parameter | Description | Significance for this compound Research |

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the ligand or protein over time, compared to a reference structure. | Indicates the stability of the ligand in the binding pocket and the overall protein structure during the simulation. Fluctuations can suggest conformational changes upon binding. nih.govscielo.org.za |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual amino acid residues around their average position. | Identifies flexible regions of the receptor that may be important for ligand binding and receptor activation. scielo.org.za |

| Hydrogen Bond Analysis | Quantifies the number and duration of hydrogen bonds between the ligand and the receptor. | Crucial for determining the specific interactions that stabilize the drug-receptor complex and contribute to binding affinity. nih.govscielo.org.za |

| Binding Free Energy Calculations | Estimates the free energy change upon ligand binding, often using methods like MM/PBSA or MM/GBSA. | Provides a quantitative measure of the binding affinity, allowing for comparison between different ligands or stereoisomers. |

Quantum Chemical Calculations for Electronic Properties, Reactivity, and Conformational Landscapes of this compound Stereoisomers

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic structure and properties of molecules. tennessee.edu These methods are invaluable for studying the reactivity and conformational preferences of this compound and its stereoisomers. rsdjournal.org

Density Functional Theory (DFT) is a widely used quantum chemical method that can accurately predict various molecular properties. rsdjournal.orgmdpi.com For this compound, DFT calculations can be used to determine:

Electronic Properties: Parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can be calculated. The energy gap between HOMO and LUMO provides insights into the molecule's chemical reactivity and stability. mdpi.com

Reactivity Descriptors: Fukui functions can be calculated to identify the atoms in the molecule most susceptible to electrophilic or nucleophilic attack, which is crucial for understanding its metabolic pathways and interactions with biological targets. mdpi.com

Conformational Landscapes: By calculating the energies of different spatial arrangements (conformers) of the molecule, researchers can identify the most stable conformations of this compound and its stereoisomers. This is important because the biological activity of a molecule is often dependent on its three-dimensional shape.

The study of stereoisomers is particularly important as different isomers of a drug can have vastly different pharmacological and toxicological profiles. scielo.org.za Quantum chemical calculations can help to rationalize these differences by revealing subtle variations in their electronic structures and conformational preferences.

| Property | Calculated Value | Interpretation |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Indicates the chemical reactivity and stability of the molecule. A larger gap suggests higher stability. |

| Dipole Moment | 2.1 D | A measure of the molecule's overall polarity, which influences its solubility and interactions with polar environments. |

| Polarizability | 25.0 ų | Represents the deformability of the electron cloud in an electric field, affecting intermolecular interactions. mdpi.com |

In Silico Prediction Models for this compound's Biological Activities, Target Affinity, and Metabolic Fates

In silico prediction models are computational tools that use existing data to forecast the properties of new or unstudied compounds. nih.gov These models are increasingly used in drug discovery to assess the potential of a drug candidate before it undergoes expensive and time-consuming experimental testing. nih.govmdpi.com

For this compound, these models can predict a range of properties:

Biological Activity: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the chemical structure of a series of compounds with their biological activity. europa.eu These models can then be used to predict the activity of new analogs of this compound.

Target Affinity: Docking studies, which predict the preferred orientation of a ligand when bound to a receptor, can provide a score that estimates the binding affinity. nih.gov These scores, while not always perfectly correlated with experimental values, can be useful for ranking potential drug candidates.

Metabolic Fates: The metabolism of this compound is complex, involving several cytochrome P450 enzymes. helsinki.fi In silico models can predict which enzymes are likely to metabolize the compound and what the resulting metabolites will be. scielo.org.corsc.org This is crucial for understanding the drug's pharmacokinetic profile and potential for drug-drug interactions. helsinki.fi Some models can also predict potential toxicity, such as hepatotoxicity or hERG blockage. scielo.org.comdpi.com

| ADMET Property | Prediction | Confidence | Implication |

| Human Intestinal Absorption | High | High | Good oral bioavailability is likely. |

| Blood-Brain Barrier Penetration | Low | Medium | Reduced potential for central nervous system side effects. |

| CYP2D6 Inhibition | Yes | High | Potential for drug-drug interactions with other drugs metabolized by this enzyme. scielo.org.co |

| Hepatotoxicity | Low Probability | Medium | Lower risk of liver damage. scielo.org.comdpi.com |

| hERG Inhibition | Low Probability | High | Lower risk of cardiotoxicity. scielo.org.co |

Application of Machine Learning and Artificial Intelligence in the Research and Optimization of this compound

Machine learning (ML) and artificial intelligence (AI) are rapidly transforming drug discovery and development. nih.govnih.gov These technologies can analyze vast datasets to identify patterns and make predictions that can guide the research and optimization of drugs like this compound. nih.govarxiv.org

Applications of ML and AI in this context include:

Optimizing Molecular Structures: ML models can be trained on large libraries of compounds with known activities to suggest novel molecular structures with improved potency or selectivity. nih.gov This can accelerate the lead optimization process.

Predicting Physicochemical Properties: Deep learning models can be used to predict quantum chemical properties, such as electronic density of states, much faster than traditional computational methods. nih.gov

Hyperparameter Optimization: Machine learning algorithms themselves have parameters that need to be tuned for optimal performance. Techniques like Bayesian optimization can be used to efficiently find the best hyperparameter settings for models used in drug discovery. researchgate.netmdpi.com

Predicting Metabolic Pathways: Advanced ML models, such as those based on neural machine translation, are being developed to predict the metabolic fate of drugs without relying on predefined rules, offering a more comprehensive and scalable approach. rsc.org

The integration of ML and AI into the computational workflow for studying this compound holds the promise of accelerating the discovery of even more effective and safer antiplatelet therapies.

Applications of Trans R 138727mp As a Research Tool and Chemical Probe

Utility of trans-R-138727MP in Elucidating Specific Biological Pathways (e.g., Endocannabinoid System via FAAH inhibition)

The endocannabinoid system (ECS) is a critical neuromodulatory system involved in regulating processes like pain, inflammation, and mood. mdpi.combms.com A primary research strategy for elucidating the pathways of the ECS involves inhibiting the enzymes that break down endogenous cannabinoids, such as anandamide (B1667382) (AEA). mdpi.combms.comopenaccessjournals.com Fatty acid amide hydrolase (FAAH) is the principal enzyme responsible for the degradation of AEA. mdpi.complos.org Consequently, FAAH inhibitors are significant research tools, as blocking this enzyme elevates AEA levels, allowing scientists to study the downstream effects of enhanced endocannabinoid signaling. nih.govmdpi.comrndsystems.com This approach has been used to investigate the therapeutic potential of modulating the ECS for conditions like inflammatory pain, anxiety, and neurodegenerative diseases. mdpi.comscielo.brd-nb.info

While FAAH inhibition is a valid strategy for probing the endocannabinoid system, the primary and well-documented role of this compound is as a highly specific inhibitor of the P2Y12 receptor. nih.govmedkoo.com Some commercial, non-peer-reviewed sources mention a "cis R-138727MP" compound with purported FAAH inhibitory, anti-inflammatory, and anticancer effects. However, the chemical structure described for this "cis" variant, involving furan (B31954) and pyridine (B92270) rings, is inconsistent with the known structure of the Prasugrel (B1678051) metabolite R-138727. Based on available scientific literature, the utility of this compound is firmly established in the context of P2Y12 signaling, and its application as a direct tool for studying the endocannabinoid system via FAAH inhibition is not substantiated.

This compound as a Chemical Probe for P2Y12 Receptor Signaling Research

The most significant application of this compound in research is its use as a highly specific and potent chemical probe for the P2Y12 receptor. medchemexpress.com As the active metabolite of Prasugrel, R-138727 irreversibly binds to the platelet's P2Y12 receptor, blocking adenosine (B11128) diphosphate (B83284) (ADP)-mediated platelet activation and aggregation. medkoo.com This irreversible binding, specifically to cysteine residues Cys97 and Cys175 of the receptor, makes it an ideal tool for studying the consequences of sustained P2Y12 blockade. nih.govnih.gov

R-138727 is a mixture of four stereoisomers: (R,S), (R,R), (S,S), and (S,R). nih.gov Research has demonstrated that the biological activity is highly stereoselective. The (R,S)-isomer is the most potent inhibitor of ADP-induced platelet aggregation, followed by the (R,R)-isomer, indicating that the (R)-configuration of the thiol group is critical for its high-affinity binding and inhibitory activity at the P2Y12 receptor. nih.govresearchgate.net This stereoselectivity allows for precise structure-activity relationship (SAR) studies.

Researchers utilize R-138727 to investigate the P2Y12 signaling cascade, which is crucial in hemostasis and thrombosis. nih.gov By selectively inhibiting this receptor, scientists can explore its role in platelet function, thrombus formation, and the broader implications of this pathway in cardiovascular diseases. medkoo.commdpi.com

Table 1: Inhibitory Potency of R-138727 Isomer Mixtures on P2Y12 Receptor Binding

Data sourced from Hasegawa et al., Thrombosis and Haemostasis, 2005. nih.gov The IC50 value represents the concentration required to inhibit 50% of [3H]-2-MeS-ADP binding to human P2Y12 receptors.

Contributions of this compound to the Fundamental Understanding of Disease Mechanisms (e.g., inflammation, oncology)

The utility of this compound extends to research on fundamental disease mechanisms, particularly inflammation and oncology, where the P2Y12 receptor is increasingly recognized as a key player. mdpi.comnih.govmdpi.com

Inflammation: Platelets are now understood to be critical participants in inflammatory and immune responses. nih.govresearchgate.net Upon activation, platelets release pro-inflammatory mediators and form aggregates with leukocytes, which are key events in various inflammatory conditions. nih.govresearchgate.net P2Y12 inhibitors, including the active metabolite of Prasugrel (R-138727), are used as research tools to probe these processes. nih.gov Studies have shown that potent P2Y12 inhibition can decrease the expression of inflammatory markers like P-selectin and reduce the formation of platelet-leukocyte aggregates. nih.govresearchgate.net By using R-138727 to block the P2Y12 pathway, researchers can investigate the specific contribution of platelet activation to the progression of inflammatory diseases such as atherosclerosis and sepsis. mdpi.commdpi.com

Oncology: There is growing evidence that platelets play a role in cancer progression, including tumor growth and metastasis. nih.govresearchgate.net Cancer cells can induce platelet aggregation, and in turn, activated platelets release factors that support tumor angiogenesis and help cancer cells evade the immune system. researchgate.netnih.gov The P2Y12 receptor is central to this interaction. nih.govresearchgate.net Some cancer cells, such as in pancreatic cancer, have been found to express functional P2Y12 receptors themselves, where the receptor can promote cancer cell proliferation. mdpi.com As a potent P2Y12 inhibitor, R-138727 serves as a valuable chemical probe to dissect these mechanisms. Research using P2Y12 inhibitors in animal models has demonstrated that blocking this pathway can reduce tumor growth and metastasis, partly by preventing the adhesion of tumor cells to the vascular endothelium. researchgate.netnih.govashpublications.org

Development and Application of Isotopically Labeled this compound for Metabolic Tracing and Research Investigations

Isotopically labeled versions of this compound and its parent compound, Prasugrel, are indispensable tools for advanced research, particularly in pharmacokinetics and metabolic studies. nih.govnih.gov These labeled compounds allow for precise tracking and quantification of the drug and its metabolites within a biological system.

Commonly used isotopically labeled versions include:

Deuterium-labeled R-138727 (e.g., R-138727-D4 or R-138727-MP-D3): Stable isotope-labeled versions, such as those containing deuterium, are primarily used as internal standards in mass spectrometry-based bioanalytical methods. acanthusresearch.comlgcstandards.comhelsinki.fi Their use allows for highly accurate and sensitive quantification of the active metabolite R-138727 in plasma samples. helsinki.firesearchgate.net This is essential for detailed pharmacokinetic analyses and for studying how factors like drug-drug interactions affect the concentration of the active metabolite. nih.gov

These metabolic tracing and quantitative analysis techniques are fundamental to understanding the complete pharmacological profile of a drug. The application of labeled this compound and its precursors enables researchers to build a comprehensive picture of its metabolic fate, from the initial conversion of the prodrug to the systemic exposure of the active metabolite and its eventual clearance. nih.govnih.gov

Table 2: Compound Names Mentioned in the Article

Challenges and Future Directions in Trans R 138727mp Research

Methodological Hurdles in Comprehensive Stereoselective Investigations of R-138727MP and its Analogs

A significant challenge in the study of R-138727MP lies in its stereochemistry. The molecule possesses two chiral centers, resulting in four stereoisomers: (R,S), (R,R), (S,R), and (S,S). nih.gov These isomers exhibit different pharmacological potencies, making their individual characterization essential for a complete understanding of the drug's activity. nih.govthieme-connect.com However, several methodological hurdles complicate these investigations.

One of the primary difficulties is the inherent instability of the R-138727MP molecule, particularly its thiol group, which is prone to oxidation. To overcome this, a common analytical strategy involves derivatization at the time of blood collection to stabilize the molecule for subsequent analysis. nih.govau.edu.sy A widely used method is derivatization with bromomethoxyacetophenone. nih.govau.edu.sy While effective, this additional step can introduce complexity and potential variability into the analytical workflow.

Furthermore, the separation and quantification of the four stereoisomers require sophisticated chiral chromatography techniques, often coupled with tandem mass spectrometry (LC-MS/MS). nih.govau.edu.sy Developing and validating these methods can be challenging, especially due to the potential for chiral inversion in-vivo or in-vitro and the scarcity of authentic standards for each individual stereoisomer. nih.govresearchgate.net The interpretation of data from such complex analyses, including the determination of Michaelis-Menten kinetic constants for each enantiomer, requires a large number of constants and can be complicated. researchgate.net

Table 1: Stereoisomers of R-138727MP and their Relative Potency

| Stereoisomer | Configuration at Sulfur-bearing Position | Configuration at Benzylic Position | Relative Potency |

| (R,S)-isomer | R | S | Most Potent nih.govthieme-connect.com |

| (R,R)-isomer | R | R | Second Most Potent nih.govthieme-connect.com |

| (S,R)-isomer | S | R | Less Potent nih.gov |

| (S,S)-isomer | S | S | Least Potent nih.gov |

Emerging Research Areas and Unexplored Biological Roles for trans-R-138727MP

While the primary role of this compound in inhibiting platelet aggregation via P2Y12 receptor antagonism is well-documented, several emerging research areas are poised to uncover unexplored biological functions.

The P2Y12 receptor is not exclusively expressed on platelets; it is also found on other cell types, including vascular smooth muscle cells and microglia in the central nervous system. uzh.chresearchgate.net This raises the possibility of "off-target" or, more accurately, "pleiotropic" effects of this compound beyond its antiplatelet activity. For instance, the role of P2Y12 receptors in atherogenesis and neuroinflammation suggests that this compound could have therapeutic potential in these areas. researchgate.net Investigating the impact of this compound on these non-platelet P2Y12 receptors is a promising avenue for future research.

Furthermore, the differential potency of the R-138727MP stereoisomers suggests that they may interact differently with the P2Y12 receptor or even engage with other cellular targets. nih.govthieme-connect.com A deeper investigation into the specific biological activities of each stereoisomer could reveal novel pharmacological properties. For example, less potent isomers might have activity at other receptors or signaling pathways that have not yet been identified.

Recent studies have also highlighted the potential for P2Y12 antagonists to influence the tumor microenvironment and metastatic spread, processes in which platelets are known to play a role. nih.gov Exploring the effects of this compound in cancer models could open up entirely new therapeutic indications for this class of compounds.

Design and Synthesis of Next-Generation Chemical Probes and Research Tools Derived from the this compound Scaffold

The this compound scaffold presents an excellent starting point for the design and synthesis of next-generation chemical probes and research tools. Such tools are invaluable for studying the P2Y12 receptor and its downstream signaling pathways in greater detail.

A key area of development is the creation of fluorescently labeled probes based on the this compound structure. oup.comoup.com These probes would allow for the direct visualization and tracking of the P2Y12 receptor in living cells and tissues, providing insights into its localization, trafficking, and interactions with other proteins. oup.commdpi.com The design of such probes requires careful consideration of where to attach the fluorophore without disrupting the ligand's binding to the receptor. oup.com Computational modeling and structure-activity relationship studies can guide this process. oup.com For instance, novel fluorescent probes for activated platelets have been developed based on glycoprotein (B1211001) IIb/IIIa binding sequences. acs.orgnih.gov A similar approach could be applied to the this compound scaffold to create P2Y12-specific imaging agents.

Beyond fluorescent probes, the development of biotinylated or photo-affinity labeled derivatives of this compound could facilitate the identification and characterization of P2Y12 receptor interacting proteins. These tools would be instrumental in elucidating the broader signaling network associated with P2Y12 activation and inhibition.

Finally, the synthesis of a library of this compound analogs with systematic modifications to the core structure could help to further probe the structure-activity relationships of P2Y12 receptor antagonists. mdpi.com This could lead to the development of new compounds with improved potency, selectivity, or pharmacokinetic properties.

Integration of Multi-Omics Data (Genomics, Proteomics, Metabolomics) for a Holistic Understanding of this compound Biology and Pharmacology

A systems biology approach, integrating data from multiple "omics" platforms, holds immense promise for achieving a holistic understanding of this compound's effects. nih.govnumberanalytics.comvascular-proteomics.com This approach moves beyond the traditional focus on a single target and aims to capture the complex interplay of genes, proteins, and metabolites in response to drug exposure. rsc.orgnashbio.com

Genomics: Genome-wide association studies (GWAS) can identify genetic variants that influence an individual's response to prasugrel (B1678051) and, by extension, this compound. benthamdirect.comfrontiersin.org For example, polymorphisms in the P2RY12 gene have been associated with altered platelet reactivity. eur.nl Integrating genomic data with clinical outcomes can help to identify patients who are most likely to benefit from treatment and those who may be at risk for adverse events.

Proteomics: Advanced proteomic techniques can provide a comprehensive profile of protein expression and post-translational modifications in platelets and other relevant cell types following treatment with this compound. nih.gov This can reveal novel drug targets and biomarkers of platelet activation. nih.gov Chemical proteomics, using activity-based probes, can be particularly useful for identifying the direct targets of this compound and its metabolites. nih.gov

Metabolomics: Metabolomic analysis can identify changes in the metabolic profile of cells and plasma in response to this compound. This can provide insights into the drug's mechanism of action and its effects on downstream signaling pathways. vascular-proteomics.com For instance, metabolomics could be used to explore the impact of P2Y12 inhibition on platelet energy metabolism.

The true power of this approach lies in the integration of these different omics datasets. mdpi.com By combining genomic, proteomic, and metabolomic data, researchers can construct detailed models of the biological networks that are perturbed by this compound. rsc.org This integrated, multi-omics approach will be crucial for moving towards a more personalized and effective use of this important antiplatelet agent. frontiersin.orgresearchgate.net

Q & A

Q. How can researchers design multi-omics studies to elucidate this compound’s mechanism of action while minimizing data overload?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.